Tetrachloro(4-fluorophenyl)-lambda~5~-phosphane
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Overview
Description
Tetrachloro(4-fluorophenyl)-lambda~5~-phosphane is a chemical compound characterized by the presence of a phosphorus atom bonded to four chlorine atoms and a 4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrachloro(4-fluorophenyl)-lambda~5~-phosphane typically involves the reaction of phosphorus pentachloride with 4-fluoroaniline. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
PCl5+C6H4FNH2→C6H4FPCl4+HCl
The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Tetrachloro(4-fluorophenyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of new phosphane derivatives.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides, which are valuable intermediates in organic synthesis.
Reduction Reactions: Reduction of this compound can yield phosphines, which are important ligands in coordination chemistry.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dichloromethane or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products Formed:
Substitution Reactions: Formation of substituted phosphane derivatives.
Oxidation Reactions: Formation of phosphine oxides.
Reduction Reactions: Formation of phosphines.
Scientific Research Applications
Tetrachloro(4-fluorophenyl)-lambda~5~-phosphane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphane derivatives.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in enzyme inhibition studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Tetrachloro(4-fluorophenyl)-lambda~5~-phosphane involves its interaction with molecular targets through its phosphorus center. The compound can act as a ligand, forming complexes with metal ions and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects. The pathways involved include coordination to metal centers and inhibition of enzyme activity through binding to active sites.
Comparison with Similar Compounds
Tetrachlorophenylphosphane: Similar in structure but lacks the fluorine substituent.
Tetrachloro(4-chlorophenyl)-lambda~5~-phosphane: Contains a chlorine substituent instead of fluorine.
Tetrachloro(4-methylphenyl)-lambda~5~-phosphane: Contains a methyl group instead of fluorine.
Comparison: Tetrachloro(4-fluorophenyl)-lambda~5~-phosphane is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This fluorine substituent can influence the reactivity and stability of the compound, making it different from its analogs. The fluorine atom can also enhance the compound’s ability to form strong hydrogen bonds and interact with biological targets, potentially leading to unique biological activities.
Properties
CAS No. |
64955-94-8 |
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Molecular Formula |
C6H4Cl4FP |
Molecular Weight |
267.9 g/mol |
IUPAC Name |
tetrachloro-(4-fluorophenyl)-λ5-phosphane |
InChI |
InChI=1S/C6H4Cl4FP/c7-12(8,9,10)6-3-1-5(11)2-4-6/h1-4H |
InChI Key |
IXKFYSUKXJISAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)P(Cl)(Cl)(Cl)Cl |
Origin of Product |
United States |
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